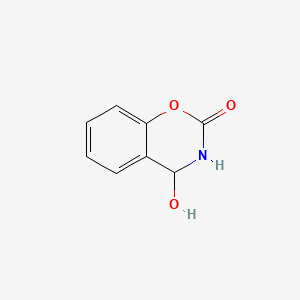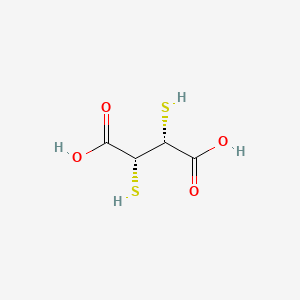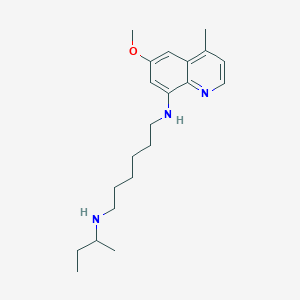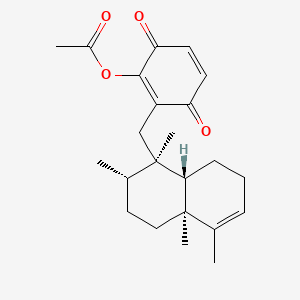
Avarone D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Avarone D is a sesquiterpene quinone derived from the marine sponge Dysidea avara. It is known for its diverse biological activities, including anti-inflammatory, anti-microbial, and anti-diabetic properties . The compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Méthodes De Préparation
Avarone D can be synthesized from its precursor, avarol, through an oxidation process. The marine sponge Dysidea avara is the natural source of avarol, which is then oxidized to produce avarone . The synthetic route involves the use of oxidizing agents such as potassium permanganate or other suitable oxidants under controlled conditions . Industrial production methods typically involve the extraction of avarol from the sponge, followed by its chemical conversion to avarone through oxidation .
Analyse Des Réactions Chimiques
Avarone D undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced back to avarol, its hydroquinone form.
Substitution: Nucleophilic addition reactions can occur, where thiols or amines are added to the quinone ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions . The major products formed from these reactions include various quinone and hydroquinone derivatives .
Applications De Recherche Scientifique
Avarone D has a wide range of scientific research applications:
Mécanisme D'action
Avarone D exerts its effects through multiple mechanisms:
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): This enzyme is a negative regulator of the insulin receptor.
Inhibition of Aldose Reductase (AKR1B1): This enzyme is involved in the development of diabetic complications.
Mitochondrial Activity: This compound improves mitochondrial function, which is crucial for cellular energy production.
Comparaison Avec Des Composés Similaires
Avarone D is often compared with its precursor, avarol, and other sesquiterpene quinones:
Avarol: The hydroquinone form of this compound, which can be oxidized to produce this compound.
Other Sesquiterpene Quinones: Compounds like drimane-type and farnesane-type quinones share structural similarities with this compound but differ in their biological activities and sources.
This compound stands out due to its dual inhibitory action on PTP1B and AKR1B1, making it unique among sesquiterpene quinones .
Propriétés
Numéro CAS |
130203-70-2 |
|---|---|
Formule moléculaire |
C23H30O4 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
[2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate |
InChI |
InChI=1S/C23H30O4/c1-14-7-6-8-20-22(14,4)12-11-15(2)23(20,5)13-17-18(25)9-10-19(26)21(17)27-16(3)24/h7,9-10,15,20H,6,8,11-13H2,1-5H3/t15-,20+,22+,23+/m0/s1 |
Clé InChI |
LVTXQIOTYUWIRG-APQCTARYSA-N |
SMILES isomérique |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C=CC3=O)OC(=O)C)CCC=C2C)C |
SMILES canonique |
CC1CCC2(C(C1(C)CC3=C(C(=O)C=CC3=O)OC(=O)C)CCC=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



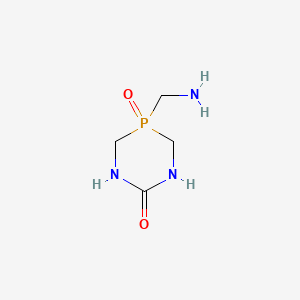
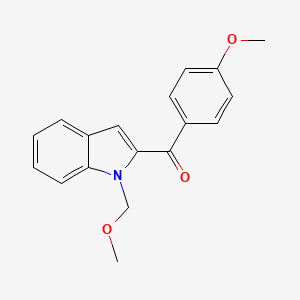

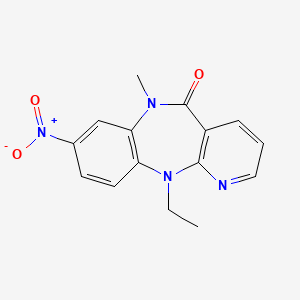

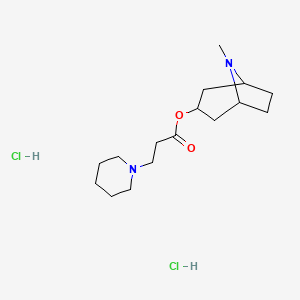

![2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B12800274.png)
